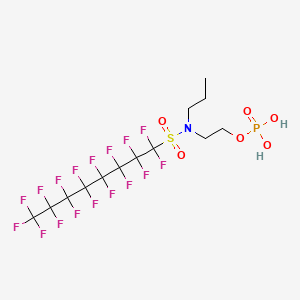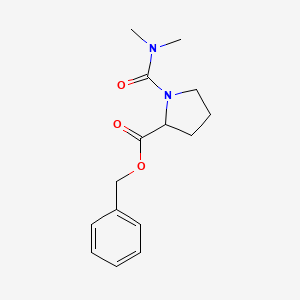
trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane: is a synthetic organic compound that features a cyclopropane ring substituted with hydroxymethyl and tert-butyl-dimethyl-silanyloxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with alkenes.
Introduction of Hydroxymethyl Group: This step can involve the hydroxymethylation of the cyclopropane ring using formaldehyde and a base.
Attachment of tert-butyl-dimethyl-silanyloxymethyl Group: This can be done through a silylation reaction using tert-butyl-dimethylsilyl chloride and a base like imidazole.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The tert-butyl-dimethyl-silanyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Studied for its reactivity and stability.
Biology:
- Potential use in the synthesis of biologically active molecules.
Medicine:
- Investigated for its potential pharmacological properties.
Industry:
- Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane would depend on its specific application. Generally, the compound’s effects are mediated through its interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
- trans-1-Hydroxymethyl-2-(trimethylsilyloxymethyl)-cyclopropane
- trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclobutane
Comparison:
- The presence of different substituents can significantly affect the compound’s reactivity, stability, and applications.
- The cyclopropane ring provides unique strain and reactivity compared to larger ring systems like cyclobutane.
Properties
Molecular Formula |
C11H24O2Si |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
[(1R,2R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-8-10-6-9(10)7-12/h9-10,12H,6-8H2,1-5H3/t9-,10-/m0/s1 |
InChI Key |
PZQLNVLPDGTCOM-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H]1CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)



![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)









